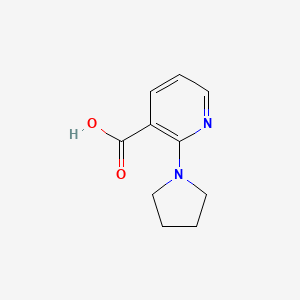

2-(1-Pyrrolidinyl)nicotinic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUSJCJZQJAPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383365 | |

| Record name | 2-(1-pyrrolidinyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-36-1 | |

| Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-pyrrolidinyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 1 Pyrrolidinyl Nicotinic Acid

Retrosynthetic Analysis of 2-(1-Pyrrolidinyl)nicotinic Acid

A retrosynthetic analysis of this compound reveals two primary bond disconnections that inform the most common synthetic strategies. The most logical disconnection is the C-N bond between the pyridine (B92270) ring and the pyrrolidine (B122466) moiety. This suggests a nucleophilic aromatic substitution (SNAr) reaction, where pyrrolidine acts as the nucleophile and a nicotinic acid derivative with a suitable leaving group at the 2-position serves as the electrophile.

Another key disconnection can be made at the C-C bond between the carboxylic acid group and the pyridine ring. This approach, while less common for this specific molecule, opens up possibilities for cross-coupling reactions to construct the substituted pyridine ring system.

Classical Synthesis Routes to this compound

Traditional methods for synthesizing this compound have heavily relied on established and predictable reaction pathways.

Nucleophilic Aromatic Substitution Strategies

The most prevalent and straightforward method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. youtube.com This strategy typically involves the reaction of a 2-halonicotinic acid, most commonly 2-chloronicotinic acid, with pyrrolidine. The electron-withdrawing nature of the carboxylic acid group and the ring nitrogen atom activates the 2-position of the pyridine ring towards nucleophilic attack.

The reaction is often carried out in a suitable solvent and may be heated to facilitate the substitution. youtube.com The choice of base, if any, and reaction conditions can influence the reaction rate and yield. The general reactivity order for the leaving group in SNAr reactions on pyridine systems is F > Cl ≈ Br > I. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution for this compound Synthesis

| Starting Material | Reagent | Conditions | Yield |

| 2-Chloronicotinic acid | Pyrrolidine | Heat | Moderate to High |

| 2-Fluoronicotinic acid | Pyrrolidine | Room Temperature or Mild Heat | Potentially Higher |

This table is illustrative and specific yields can vary based on detailed experimental conditions.

Cross-Coupling Approaches in Synthesis

While less direct for this specific target molecule, cross-coupling reactions represent a powerful tool in the synthesis of substituted pyridines. youtube.comyoutube.com In a hypothetical cross-coupling approach to this compound, one could envision coupling a 2-aminopyridine (B139424) derivative with a suitable three-carbon synthon to form the pyrrolidine ring, followed by oxidation of a methyl group at the 3-position to a carboxylic acid.

Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed to form the C-N bond between a 2-halonicotinic acid ester and pyrrolidine. youtube.com This method, while a variation of the SNAr approach, falls under the umbrella of cross-coupling due to the use of a transition metal catalyst. These reactions often offer milder conditions and broader substrate scope compared to traditional SNAr reactions.

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To overcome the limitations of classical methods, researchers have explored advanced synthetic techniques to improve the efficiency and sustainability of this compound synthesis.

Catalytic Methods in this compound Synthesis

The use of catalysts can significantly enhance the rate and selectivity of the synthesis. For the key C-N bond formation step, transition metal catalysts, particularly those based on palladium, are widely used in Buchwald-Hartwig amination reactions. youtube.com These catalysts facilitate the coupling of amines with aryl halides under milder conditions than traditional methods, often leading to higher yields and accommodating a wider range of functional groups.

Furthermore, in the broader context of nicotinic acid derivative synthesis, various catalytic systems have been developed for reactions such as the oxidation of a methyl group to a carboxylic acid. nih.govchimia.ch While not directly applied to the final step of forming this compound, these catalytic oxidation methods are crucial for the synthesis of the nicotinic acid backbone from simple precursors like 3-picoline. nih.govchimia.ch

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of nicotinic acid and its derivatives to minimize environmental impact. nih.govrsc.orgresearchgate.net This includes the use of more environmentally benign solvents, reducing energy consumption, and utilizing catalytic rather than stoichiometric reagents.

For the synthesis of this compound, applying green chemistry principles could involve:

Solvent Selection: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Research into the enzymatic synthesis of nicotinamide (B372718) derivatives has shown promise for developing greener synthetic routes. rsc.org Although not yet specifically reported for this compound, these biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.

Purification and Characterization Techniques Employed in Synthetic Research

The purification and characterization of 2-morpholinonicotinic acid and its intermediates are critical to ensure the quality and identity of the synthesized compounds. A variety of standard laboratory techniques are employed for this purpose.

Purification Techniques:

Following the synthesis, the crude product is typically purified to remove unreacted starting materials, reagents, and byproducts. The common purification methods include:

Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of the compound. For the final product, 2-morpholinonicotinic acid, recrystallization from a suitable solvent system provides a crystalline solid of high purity.

Washing: The filtered solid product is often washed with appropriate solvents to remove residual impurities. For instance, after precipitation, the product can be washed with water to remove inorganic salts and then with a non-polar solvent to remove organic, non-polar impurities.

Extraction: Liquid-liquid extraction is used during the workup of reaction mixtures to separate the product from impurities based on their differential solubility in two immiscible liquid phases.

Characterization Techniques:

Once purified, the identity and purity of 2-morpholinonicotinic acid are confirmed using various spectroscopic and analytical methods:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose and would show a peak corresponding to the molecular ion [M+H]⁺. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra provide detailed information about the arrangement of atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the C-N and C-O bonds of the morpholine (B109124) ring would be expected.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen) of the compound, which can be compared with the calculated values for the expected molecular formula to confirm its purity and identity.

A summary of the characterization data for an intermediate in the synthesis of 2-morpholinonicotinic acid is presented in the table below.

| Intermediate | Characterization Method | Observed Result |

| Methyl 2-morpholinonicotinate | Mass Spectrometry (ESI-MS) | m/z 208.1 [M+H]⁺ |

Comparative Analysis of Synthetic Methodologies: Efficiency and Scalability

The efficiency and scalability of a synthetic route are critical factors for its practical application, particularly in industrial settings. The described three-step synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid has been optimized to be highly efficient and suitable for large-scale production. researchgate.net

Efficiency:

Scalability:

The scalability of a synthetic process refers to its ability to be performed on a larger scale without a significant drop in efficiency or safety concerns. The described synthesis of 2-morpholinonicotinic acid appears to be highly scalable for several reasons:

Availability of Starting Materials: The starting material, 2-chloronicotinic acid, is commercially available, which is a prerequisite for any large-scale synthesis.

Simple Reaction Steps: The individual reaction steps—esterification, nucleophilic substitution, and hydrolysis—are fundamental and well-understood organic transformations that are readily amenable to scale-up. researchgate.net

Mild Reaction Conditions: The reactions are conducted under relatively mild conditions, which simplifies the requirements for industrial reactors and reduces energy costs. researchgate.net

Simple Post-Treatment: The workup and purification procedures are straightforward, involving standard operations like filtration and recrystallization, which are easily implemented on an industrial scale. researchgate.net

The table below provides a comparative overview of the synthetic approach.

| Synthetic Step | Reagents & Conditions | Key Advantages |

| Esterification | Thionyl chloride, Methanol, 40 °C | High efficiency, protects the carboxylic acid group |

| Nucleophilic Substitution | Morpholine, HCl, Water, 100 °C | High yield, reliable C-N bond formation |

| Hydrolysis | Base (e.g., NaOH), then acid | Simple workup, high purity of the final product |

Exploration of Biological Activities and Molecular Mechanisms of 2 1 Pyrrolidinyl Nicotinic Acid

In Vitro Screening Assays for Biological Activity Profiling

Comprehensive searches of scientific literature and databases were conducted to identify in vitro screening assays performed on 2-(1-Pyrrolidinyl)nicotinic acid. The following subsections detail the findings for specific types of assays.

Receptor Binding Studies and Ligand-Target Interactions

No publicly available research data was found detailing receptor binding studies or the investigation of ligand-target interactions for this compound.

Enzyme Inhibition and Activation Assays

There is no available scientific literature reporting the results of enzyme inhibition or activation assays conducted with this compound.

Cell-Based Functional Assays for Cellular Response Evaluation

No published studies were identified that evaluated the cellular response to this compound through cell-based functional assays.

Identification of Putative Biological Targets and Pathways

Investigations into the potential biological targets and pathways of this compound using advanced molecular techniques are outlined below.

Proteomic and Metabolomic Approaches in Target Deconvolution

A review of existing scientific literature and databases found no studies that have employed proteomic or metabolomic approaches to deconvolute the biological targets of this compound.

Gene Expression Profiling and Pathway Analysis

There is no publicly available research data on gene expression profiling or pathway analysis performed to elucidate the molecular mechanisms of this compound.

Mechanistic Investigations at the Molecular Level

The precise molecular targets and signaling pathways influenced by this compound remain an area for active investigation. However, based on the activities of its parent compound, nicotinic acid, and other derivatives, several potential mechanisms can be proposed.

Signal Transduction Pathway Modulation by this compound

Nicotinic acid is well-known for its role in modulating lipid metabolism, primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. nih.gov Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, ultimately decreasing the release of free fatty acids into the bloodstream. drugbank.comyoutube.com In the liver, nicotinic acid has been shown to inhibit diacylglycerol acyltransferase-2 (DGAT2), an enzyme crucial for triglyceride synthesis. This action leads to a reduction in the secretion of very-low-density lipoprotein (VLDL) and consequently low-density lipoprotein (LDL) particles. nih.gov

Furthermore, nicotinic acid can exert anti-inflammatory effects. In macrophages, it stimulates the secretion of prostaglandin (B15479496) D2 (PGD2), a process that can be blocked by aspirin. nih.gov It has also been observed to increase the redox state of vascular endothelial cells, which leads to the inhibition of oxidative stress and the expression of vascular inflammatory genes. nih.gov Given the structural similarity, it is plausible that this compound could modulate one or more of these pathways. The presence of the pyrrolidinyl group at the 2-position may alter its affinity and efficacy for these targets compared to nicotinic acid.

Allosteric Modulation and Orthosteric Binding Mechanisms

The concepts of orthosteric and allosteric binding are crucial in understanding how a ligand interacts with its receptor. Orthosteric ligands bind to the primary, evolutionarily conserved active site of a receptor, directly competing with the endogenous ligand. ebi.ac.ukresearchgate.net In contrast, allosteric modulators bind to a distinct, less conserved site, inducing a conformational change that alters the receptor's affinity or efficacy for the orthosteric ligand. ebi.ac.ukresearchgate.net

For nicotinic acetylcholine (B1216132) receptors (nAChRs), a diverse family of ligand-gated ion channels, both orthosteric agonists (like nicotine (B1678760) and epibatidine) and allosteric modulators have been identified. nih.govnih.gov While nicotinic acid itself primarily targets GPR109A, the broader class of nicotinic acid derivatives has been explored for activity at nAChRs. nih.gov Depending on the specific receptor subtype and the nature of the substitution, a derivative could potentially act as an orthosteric agonist, an antagonist, or an allosteric modulator. The 2-(1-pyrrolidinyl) substituent on the nicotinic acid scaffold would significantly influence its three-dimensional shape and electronic distribution, which are key determinants of its binding mode. Without direct experimental data, it is difficult to definitively classify this compound as either an orthosteric or allosteric ligand.

Evaluation of Structure-Activity Relationships (SAR) for this compound Derivatives

The systematic investigation of how structural modifications to a lead compound affect its biological activity is the cornerstone of drug discovery. For this compound, SAR studies would be essential to optimize its potential therapeutic effects.

Design and Synthesis of Analogs for SAR Studies

The synthesis of analogs of this compound would involve modifications to all three key components of the molecule: the pyrrolidine (B122466) ring, the nicotinic acid core, and the carboxylic acid group.

Table 1: Potential Analog Designs for SAR Studies

| Molecular Component | Potential Modifications | Rationale |

| Pyrrolidine Ring | Ring size variation (azetidine, piperidine), substitution on the ring (e.g., hydroxyl, alkyl groups), stereochemistry | To probe the spatial requirements of the binding pocket and introduce new potential hydrogen bond donors/acceptors. |

| Nicotinic Acid Core | Substitution on the pyridine (B92270) ring (e.g., halogens, alkyl, alkoxy groups), moving the pyrrolidinyl or carboxyl group to different positions | To alter the electronic properties and steric profile of the molecule, potentially influencing binding affinity and selectivity. |

| Carboxylic Acid | Esterification, amidation, conversion to bioisosteres (e.g., tetrazole) | To modify physicochemical properties such as lipophilicity and metabolic stability, and to explore different interactions with the receptor. |

The synthesis of such analogs would likely start from commercially available substituted nicotinic acids or by building the substituted pyridine ring through various organic chemistry methodologies. nih.gov

Impact of Substituent Effects on Biological Activity

The nature and position of substituents can have a profound impact on the biological activity of a molecule. Electron-withdrawing or electron-donating groups on the pyridine ring can alter the pKa of the molecule and its ability to form hydrogen bonds, which can be critical for receptor interaction. nih.gov For instance, in a series of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine, substitutions at the 5' and 6'-positions of the pyridine ring led to a wide range of binding affinities for nicotinic receptors, with a 5'-vinyl-6'-chloro substituted analog showing the highest potency. nih.gov

Similarly, modifications to the pyrrolidine ring would affect the molecule's conformation and how it presents its key binding features to a receptor. The size and substitution pattern of this ring can influence both affinity and selectivity for different receptor subtypes.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a drug molecule. For a molecule like this compound, the relative orientation of the pyrrolidine ring and the nicotinic acid plane is of particular interest.

Studies on structurally related compounds, such as 2-substituted piperazines, have shown that the preferred conformation can be crucial for activity. In one study, the axial conformation of 1-acyl and 1-aryl 2-substituted piperazines was found to be favored, placing the basic and pyridyl nitrogens in an orientation that mimics the potent nAChR agonist, nicotine. nih.gov Computational modeling and spectroscopic techniques like NMR would be invaluable in determining the preferred conformation of this compound in solution and, ideally, when bound to its target. Understanding the bioactive conformation would provide a template for the rational design of new, more potent, and selective analogs.

Computational Approaches in Biological Activity Prediction

Computational methods serve as powerful tools in modern drug discovery and development, enabling the prediction of biological activities and the elucidation of molecular mechanisms without the need for exhaustive experimental synthesis and testing. For compounds like this compound and its derivatives, these in silico approaches can accelerate the identification of lead compounds and optimize their properties. By leveraging the chemical structure of a molecule, computational models can forecast its interactions with biological targets, predict its activity, and guide the design of new, more potent analogues. These techniques are broadly categorized into structure-based and ligand-based approaches. In the context of this compound, where specific target information might be limited, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis are particularly valuable.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can identify the key physicochemical properties, or "molecular descriptors," that govern their biological effects. These descriptors can include electronic properties (e.g., charge distribution), steric properties (e.g., molecular size and shape), and hydrophobic properties (e.g., partition coefficient).

For derivatives of nicotinic acid, QSAR studies have been instrumental in understanding the structural requirements for various biological activities. For instance, research on related nicotinic acid derivatives has utilized 2D-QSAR and 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to model their inhibitory activity against specific enzymes or their affinity for certain receptors.

A hypothetical QSAR study on a series of this compound analogues might reveal that specific substitutions on the pyrrolidine ring or the pyridine core are critical for activity. The model could indicate that increasing the hydrophobicity in a particular region of the molecule enhances its biological effect, while bulky substituents in another area are detrimental. The predictive power of a QSAR model is typically validated through statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient (q²). A high q² value indicates a robust model with strong predictive capability for new, untested compounds.

Below is a table representing typical data from a hypothetical 3D-QSAR study on a series of nicotinic acid derivatives, illustrating the statistical validation of the generated models.

| Model | q² (Cross-validated) | R² (Non-cross-validated) | SEE (Standard Error of Estimate) | F-value | Predictive R² |

| CoMFA | 0.685 | 0.952 | 0.154 | 125.6 | 0.873 |

| CoMSIA | 0.710 | 0.968 | 0.131 | 145.2 | 0.891 |

This data illustrates that both CoMFA and CoMSIA models have strong internal and external predictive power (indicated by high q² and Predictive R² values), suggesting they can be reliably used to forecast the activity of novel compounds within this chemical class.

Pharmacophore modeling is another ligand-based design strategy that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that a ligand must possess to bind effectively to its biological target.

Once a pharmacophore model is developed from a set of active compounds, including structures related to this compound, it can be used as a 3D query in a virtual screening campaign. Virtual screening involves rapidly searching large chemical databases to identify novel molecules that match the pharmacophore model. This process allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, significantly increasing the efficiency of the drug discovery process.

For example, a pharmacophore model generated from a series of nicotinic acid-based enzyme inhibitors might consist of a hydrogen bond acceptor (the carboxylic acid group), an aromatic ring (the pyridine core), and a hydrophobic feature (the pyrrolidine ring). Screening a database with this model could identify diverse chemical scaffolds that present these features in the correct spatial orientation, potentially leading to the discovery of new lead compounds with improved properties. The results of such a screening are often ranked based on a fitness score, which indicates how well each "hit" molecule aligns with the pharmacophore query.

A summary of a hypothetical pharmacophore model for this class of compounds is presented below.

| Pharmacophore Feature | Type | Location |

| Feature 1 | Hydrogen Bond Acceptor | Carboxylic acid oxygen |

| Feature 2 | Aromatic Ring | Pyridine ring centroid |

| Feature 3 | Hydrophobic Group | Pyrrolidine ring |

| Feature 4 | Hydrogen Bond Donor | Carboxylic acid hydrogen |

This model can then be employed to filter large compound libraries, focusing experimental efforts on molecules with the highest probability of being active.

An article on the "Pharmacological Investigations and Preclinical Efficacy of this compound" cannot be generated as requested.

Extensive searches for scientific literature and data pertaining specifically to the chemical compound "this compound" did not yield any information regarding its in vivo pharmacological models, behavioral and physiological endpoints, or its pharmacokinetic profile.

The provided search results focused on the well-studied compound nicotinic acid (niacin) and other unrelated substances. There is no publicly available research that would allow for a scientifically accurate and informative article to be written in strict adherence to the provided outline for "this compound."

Pharmacological Investigations and Preclinical Efficacy of 2 1 Pyrrolidinyl Nicotinic Acid

Toxicological Assessment and Safety Profiling in Preclinical Models

The toxicological assessment of novel chemical entities is a critical component of preclinical development, designed to identify potential safety concerns and establish a preliminary safety profile. For 2-(1-Pyrrolidinyl)nicotinic acid, while specific comprehensive studies are not widely available in public literature, a predictive toxicological profile can be inferred by examining structurally related compounds, namely the nicotinic acid core and the pyrrolidine (B122466) substituent.

Acute and Sub-chronic Toxicity Studies

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance. For a compound like this compound, these studies in rodent models would establish the median lethal dose (LD50) and identify potential target organs for toxicity. For instance, studies on pyrroloquinoline quinone disodium (B8443419) salt, another heterocyclic compound, determined an LD50 of 500-1000 mg/kg in female rats and 1000-2000 mg/kg in male rats, highlighting potential gender differences in acute toxicity. nih.gov

Sub-chronic toxicity studies, typically conducted over a period of 28 or 90 days, provide insight into the effects of repeated exposure. In these studies, key indicators of toxicity would be monitored, including changes in body weight, food consumption, clinical chemistry parameters, and hematology. Histopathological examination of major organs at the end of the study is crucial. For example, in a 14-day study with a pyrroloquinoline derivative, high doses led to increased relative kidney weights and associated histopathology in female rats, findings that were reversible upon cessation of treatment. nih.gov A 13-week study established a no-observed-adverse-effect level (NOAEL) based on the absence of dose-dependent, toxicologically significant findings. nih.gov Such studies would be essential to determine a safe dose range for longer-term efficacy studies of this compound.

Genotoxicity and Mutagenicity Evaluations

Genotoxicity assays are employed to detect direct or indirect damage to DNA, including gene mutations and chromosomal aberrations. A standard battery of tests typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell assay (e.g., mouse lymphoma assay), and an in vivo assay (e.g., micronucleus test in rodents).

The pyrrolidine ring, a feature of this compound, is known to be susceptible to metabolic bioactivation. In some molecular contexts, it can be oxidized to form reactive intermediates like endocyclic iminium ions. nih.govresearchgate.net These reactive species are electrophilic and can form covalent adducts with DNA, leading to mutations. nih.govresearchgate.net For example, a study on 2-amino-4-phenyl-8-pyrrolidin-1-ylmethyl-indeno[1,2-d]pyrimidin-5-one, which also contains a pyrrolidine moiety, found it to be genotoxic in the Ames and Mouse Lymphoma L5178Y assays, but only after metabolic activation with a liver S9 fraction. nih.govresearchgate.net The genotoxicity was attributed to the formation of an iminium ion from the pyrrolidine ring. nih.govresearchgate.net Similarly, the industrial solvent N-methyl-2-pyrrolidinone (NMP) was examined for mutagenicity in the Ames test, and while not definitively mutagenic, it did show some cytotoxic effects at high doses. nih.gov

Given these precedents, a thorough evaluation of the genotoxic potential of this compound, with and without metabolic activation, would be a critical safety checkpoint.

| Assay Type | Test System | Finding for Related Pyrrolidine Compound¹ | Implication for this compound |

|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (e.g., TA1537) | Positive for frameshift mutations with metabolic activation (S9). nih.govresearchgate.net | Potential for mutagenicity; requires testing. |

| Mammalian Cell Gene Mutation Assay | Mouse Lymphoma L5178Y cells | Positive for mutagenicity with metabolic activation (S9). nih.govresearchgate.net | Potential for mutagenicity in mammalian cells. |

| Mechanism Investigation | DNA Adduct Analysis | Evidence of covalent binding to DNA following bioactivation to an iminium ion. nih.govresearchgate.net | A potential mechanism of toxicity that warrants investigation. |

¹Findings based on 2-Amino-4-phenyl-8-pyrrolidin-1-ylmethyl-indeno[1,2-d]pyrimidin-5-one.Assessment of Potential Organ Toxicity

Preclinical studies are vital for identifying potential target organs for toxicity. Based on the structure of this compound, particular attention would be paid to the liver and kidneys.

High doses of nicotinic acid, the parent structure, have been associated with hepatic toxicity. nih.gov Although the mechanisms are not fully elucidated, they are thought to be related to metabolic burden. Therefore, monitoring liver function through serum biomarkers (e.g., ALT, AST) and histopathology would be a priority in repeat-dose toxicity studies. Studies have shown that time-release formulations of niacin may lead to more frequent hepatic toxicity compared to unmodified preparations at equivalent doses, underscoring the importance of the formulation strategy. nih.gov

The kidneys are a common site for the elimination of drugs and their metabolites, and renal toxicity is a potential concern. In toxicity studies of a pyrroloquinoline quinone salt, reversible renal effects, including increased kidney weight and the presence of urinary crystals, were observed, particularly in female rats. nih.gov Therefore, a thorough assessment of renal function (e.g., BUN, creatinine) and urinalysis, alongside histopathological examination of the kidneys, would be necessary to profile the safety of this compound.

Formulation Strategies for Enhanced Preclinical Efficacy

The formulation of a drug candidate is a critical factor that influences its solubility, stability, and bioavailability, thereby impacting its preclinical efficacy. For a compound like this compound, which likely possesses characteristics of a poorly soluble acid, appropriate formulation strategies are essential.

Solubility Enhancement Techniques

Poor aqueous solubility is a major hurdle in drug development, limiting absorption and bioavailability. Several techniques can be employed to enhance the solubility of a candidate compound.

One common approach is the formation of multi-component crystals, or cocrystals , where the active pharmaceutical ingredient (API) is combined with a benign coformer in a specific stoichiometric ratio. mdpi.comtci-thaijo.org For a compound containing a nicotinic acid core, nicotinamide (B372718) itself has been shown to be an effective coformer and solubilizing agent for other poorly soluble drugs. nih.govresearchgate.net It is believed to work through stacking complexation, which can enhance solubility by several orders of magnitude. nih.govresearchgate.net The use of co-crystals of modafinil (B37608) with nicotinic acid, for example, resulted in a nearly six-fold increase in aqueous solubility. mdpi.com

Another widely used method is the creation of amorphous solid dispersions , where the crystalline drug is dispersed in a polymer matrix. Polymers such as polyvinylpyrrolidone (B124986) (PVP) can act as both solubilizers and crystallization inhibitors, helping to maintain a supersaturated state of the drug upon dissolution. nih.gov The combination of an emodin-nicotinamide cocrystal with PVP was shown to enhance dissolution rates and inhibit recrystallization. nih.gov

Other strategies include particle size reduction (micronization or nanonization) to increase surface area, the use of surfactants, and complexation with cyclodextrins. dovepress.com

| Technique | Mechanism | Example Application | Potential Benefit for this compound |

|---|---|---|---|

| Cocrystallization | Forms a new crystalline solid with altered physicochemical properties. | Modafinil-Nicotinic Acid cocrystals showed 5.96x higher solubility. mdpi.com | Could significantly improve solubility and dissolution rate. |

| Amorphous Solid Dispersion | Disperses the drug in a polymer matrix, preventing crystallization and enhancing dissolution. | Polyvinylpyrrolidone K30 (PVP) used as a solubilizer and crystallization inhibitor. nih.gov | Increases apparent solubility and maintains supersaturation. |

| Stacking Complexation | Use of hydrotropes like nicotinamide to form non-covalent complexes. | Nicotinamide enhanced the solubility of 11 poorly soluble drugs, some by up to 4000-fold. nih.gov | A promising avenue given the nicotinic acid core. |

| Lipid-Based Formulations | Dissolving the compound in oils, surfactants, and co-solvents. | Used to improve oral absorption of poorly soluble compounds. dovepress.com | An option if the compound has sufficient lipophilicity. |

Stability Considerations for Preclinical Formulations

Ensuring the chemical and physical stability of a compound in its preclinical formulation is paramount for obtaining reliable and reproducible data. The formulation must maintain the integrity of the active ingredient from preparation through administration.

For this compound, key stability concerns would include pH-dependent stability, susceptibility to oxidation, and physical stability (e.g., preventing precipitation). The carboxylic acid moiety means that the compound's solubility and stability will likely be highly dependent on the pH of the formulation vehicle.

The development of controlled-release or sustained-release formulations is another important strategy. While often considered for clinical use, they can be valuable in preclinical studies to maintain plasma concentrations over a desired period and potentially mitigate toxicity associated with high peak concentrations. For nicotinic acid, various sustained-release formulations have been developed using polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and carboxyvinyl polymers to control the drug release rate. nih.govgoogle.com Such formulations can also protect the drug from degradation in certain environments. An investigation into the bioavailability of different nicotinic acid formulations found that slow-release versions had lower bioavailability of the parent drug but altered the metabolite profile, which could be a critical factor in efficacy and safety studies. nih.gov The choice of excipients, such as binders and lubricants, is also crucial as they can impact both the stability and the release profile of the final dosage form. google.com

Computational and Theoretical Studies of 2 1 Pyrrolidinyl Nicotinic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical tool in drug design for understanding how a ligand, such as 2-(1-Pyrrolidinyl)nicotinic acid, might interact with a biological target, typically a protein.

Identification of Binding Pockets and Key Interactions

The initial step in molecular docking involves identifying the binding site or "pocket" on the target protein. This is often a cavity or groove on the protein surface. Once the binding pocket is defined, the ligand is computationally "docked" into this site. The analysis then focuses on identifying key intermolecular interactions that stabilize the protein-ligand complex. These interactions typically include:

Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Pi-Pi Stacking: Interactions between aromatic rings, such as the pyridine (B92270) ring in this compound.

Salt Bridges: Ionic interactions between oppositely charged residues on the protein and the ligand.

A hypothetical analysis of this compound would involve identifying which of these interactions are formed and with which specific amino acid residues in the binding pocket of a target protein.

Scoring Functions and Docking Algorithm Validation

To evaluate the quality of the docking poses, various scoring functions are employed. These functions estimate the binding affinity between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. nih.gov Common docking programs and their scoring functions include AutoDock, Glide, and GOLD.

Validation of the docking algorithm is a crucial step to ensure the reliability of the predictions. This is often achieved by "re-docking" a known co-crystallized ligand back into its protein binding site. A successful validation would show that the docking protocol can accurately reproduce the experimentally observed binding mode.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex, allowing researchers to observe the movement of atoms over time. mdpi.com This method offers deeper insights into the stability of the complex and the role of the surrounding environment.

Protein-Ligand Complex Stability and Dynamics

Following molecular docking, an MD simulation would be performed on the most promising protein-ligand complex. The stability of this complex is assessed by analyzing various parameters over the simulation time, such as:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

These analyses would reveal how the binding of this compound affects the protein's structure and dynamics.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of a molecule. nih.govfrontiersin.org These methods provide detailed information about electron distribution, orbital energies, and chemical reactivity.

For this compound, quantum chemical calculations, often using Density Functional Theory (DFT), could be employed to determine:

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential interaction sites.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Natural Bond Orbital (NBO) Analysis: Investigates charge transfer interactions within the molecule and between the molecule and its environment.

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra can aid in the experimental characterization of the compound. nih.gov

A hypothetical analysis of these properties would provide fundamental insights into the intrinsic chemical nature of this compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, signifying its nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilic nature. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. nih.govlibretexts.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. organicchemistrydata.org

For this compound, the HOMO is expected to have significant electron density localized on the electron-rich pyrrolidine (B122466) ring and the nitrogen atom of the pyridine ring. The LUMO is likely distributed over the electron-deficient pyridine ring, particularly influenced by the electron-withdrawing carboxylic acid group. While specific energy values require dedicated DFT calculations, a hypothetical representation of these findings is presented below. The control of the HOMO-LUMO energy gap is a key strategy in designing molecules with specific electronic properties. nih.gov

Interactive Table: Hypothetical Frontier Molecular Orbital Data

| Parameter | Hypothetical Energy (eV) | Description |

| HOMO Energy | -6.5 eV | Indicates the molecule's capacity to donate electrons. A higher value suggests stronger electron-donating ability. |

| LUMO Energy | -1.8 eV | Represents the molecule's ability to accept electrons. A lower value points to a stronger electron-accepting nature. |

| HOMO-LUMO Gap | 4.7 eV | The energy difference between HOMO and LUMO. A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a computational tool used to visualize the three-dimensional charge distribution of a molecule. youtube.com It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. researchgate.net

In the case of this compound, the ESP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring, as these are the most electronegative atoms and likely sites for attracting positive charges or electrophiles.

Positive Potential (Blue): A strong positive region would be located on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a primary site for deprotonation. The hydrogen atoms on the pyridine and pyrrolidine rings would exhibit weaker positive potentials.

This distribution of charge highlights the molecule's amphiphilic electronic character, with distinct regions for nucleophilic and electrophilic interactions.

In Silico ADMET Prediction and Drug Likeness Assessment

Before a compound can be considered for further development in medicinal chemistry, its potential pharmacokinetic properties are assessed. In silico tools provide a rapid and cost-effective means to predict these properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnih.gov

Prediction of Absorption, Distribution, Metabolism, Excretion

ADMET prediction models use a compound's structure to forecast its behavior in a biological system. mdpi.com These predictions help to identify potential liabilities early in the discovery process, reducing late-stage failures. nih.gov

Absorption: This includes predictions for human intestinal absorption and Caco-2 cell permeability, which models the gut wall.

Distribution: Key parameters include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). mdpi.com

Metabolism: Predictions often focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: This may involve predicting the primary routes of elimination from the body.

The following table provides an illustrative example of the types of ADMET properties that would be evaluated for this compound.

Interactive Table: Illustrative In Silico ADMET Profile

| ADMET Parameter | Predicted Value/Class | Implication |

| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal cell layer. |

| Blood-Brain Barrier (BBB) | Low Penetration | The compound is not expected to readily enter the central nervous system. |

| Plasma Protein Binding | Moderate | A portion of the compound would exist free in the plasma to exert its effects. |

| CYP2D6 Inhibition | Non-inhibitor | Unlikely to cause drug-drug interactions via this major metabolic pathway. |

| AMES Toxicity | Non-mutagenic | Predicted to be non-carcinogenic based on the Ames test. |

Evaluation of Lipinski's Rule of Five and Other Drug-Likeness Filters

Lipinski's Rule of Five is a widely used guideline in drug discovery to assess the "drug-likeness" of a chemical compound and its likelihood of being orally bioavailable. tiu.edu.iqunits.it The rule states that an orally active drug generally has no more than one violation of the following criteria tiu.edu.iqdrugbank.com:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular mass less than 500 daltons (Da).

An octanol-water partition coefficient (log P) not greater than 5.

Although exceptions exist, the rule is a valuable filter for prioritizing compounds. nih.gov For this compound, the physicochemical properties are as follows:

Interactive Table: Lipinski's Rule of Five Analysis

| Parameter | Value | Rule (No Violation if...) | Evaluation |

| Molecular Weight | 192.22 g/mol fishersci.co.uk | < 500 Da | Pass |

| Hydrogen Bond Donors | 1 (from -COOH) | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | ≤ 10 | Pass |

| Calculated log P (XLogP3) | 1.1 | ≤ 5 | Pass |

| Violations | 0 | Pass |

Data sourced from PubChem CID 2794739 and other chemical suppliers. fishersci.co.ukchemicalbook.comnih.gov

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, indicating it possesses physicochemical properties that are favorable for oral bioavailability.

Cheminformatics and Data Mining for Analog Exploration

Cheminformatics involves the use of computational methods to analyze chemical data. One of its key applications is the exploration of chemical space around a lead compound to identify structural analogs. By performing similarity or substructure searches in large chemical databases, researchers can find compounds with related structures that may possess improved activity, better selectivity, or more favorable ADMET properties.

For this compound, analog exploration could identify compounds where:

The position of the pyrrolidine ring on the pyridine core is altered (e.g., at the 4, 5, or 6-position). An example is 2-Pyrrolidin-1-yl-isonicotinic acid. nih.gov

Substituents are added to either the pyrrolidine or pyridine rings.

The carboxylic acid group is replaced with a bioisostere, such as a tetrazole.

The stereochemistry is defined, such as in (S)-5-(Pyrrolidin-2-yl)nicotinic acid. bldpharm.com

This process is crucial for establishing Structure-Activity Relationships (SAR), where systematic changes to the molecular structure are correlated with changes in biological activity. The pyrrolidine ring itself is a versatile scaffold found in many biologically active compounds. nih.gov The exploration of analogs of this compound could leverage the unique combination of the nicotinic acid moiety with the saturated pyrrolidine ring to discover novel chemical entities. smolecule.com

Potential Therapeutic Applications and Drug Discovery Prospects of 2 1 Pyrrolidinyl Nicotinic Acid

Identification of Disease Areas Based on Biological Activity Profile

Due to the absence of direct research, the potential therapeutic applications of 2-(1-Pyrrolidinyl)nicotinic acid can only be hypothesized based on the known activities of nicotinic acid and other 2-substituted nicotinic acid derivatives.

Neurological Disorders

Nicotinic acid and its amide, nicotinamide (B372718), are crucial for the growth and maintenance of the central nervous system (CNS). nih.govnih.gov Deficiencies in niacin have been linked to neurological symptoms such as dementia and depression. nih.govnih.gov Furthermore, nicotinamide has been shown to promote neuronal survival and differentiation. nih.gov Recent studies have also highlighted niacin as a promising therapeutic candidate for a range of neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease, partly through its role in NAD+ supplementation and by engaging the hydroxycarboxylic acid receptor 2 (Hcar2). nih.gov

The presence of the pyrrolidine (B122466) ring in this compound is also significant. Pyrrolidine-based structures are found in numerous compounds with CNS activity. For instance, certain pyrrolidine-modified nicotine (B1678760) analogs have been investigated for their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Therefore, it is plausible that this compound could exhibit activity at nicotinic acetylcholine receptors or other CNS targets, warranting investigation for its potential in treating neurological conditions.

Inflammatory Conditions

Nicotinic acid has demonstrated anti-inflammatory properties. chemistryjournal.netnih.gov It can suppress the expression and secretion of pro-inflammatory chemokines and upregulate the anti-inflammatory adipokine, adiponectin. nih.gov In human monocytes, nicotinic acid has been shown to reduce the secretion of inflammatory mediators like TNF-α and interleukin-6 through a GPR109A-dependent mechanism. nih.gov Furthermore, various synthesized derivatives of nicotinic acid have been evaluated for their analgesic and anti-inflammatory activities, with some showing promising results compared to established drugs. nih.govnih.gov The anti-inflammatory potential of nicotinic acid derivatives is an active area of research, with some studies focusing on their ability to inhibit enzymes like cyclooxygenase-2 (COX-2). nih.gov Given these precedents, this compound could potentially exert anti-inflammatory effects and be a candidate for development in the context of inflammatory diseases.

Oncological Research

The role of nicotinic acid and its derivatives in cancer is complex. Niacin is essential for genomic stability, and its deficiency can predispose individuals to cancer. nih.gov Oral nicotinamide has been shown to reduce the rate of new non-melanoma skin cancers in high-risk patients. nih.govasco.org However, some research suggests that certain cancers might utilize nicotinic acid to their advantage. For example, the gene encoding nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme that converts nicotinic acid to NAD+, is overexpressed in some cancers, conferring resistance to certain cancer therapies. nih.gov This suggests that targeting nicotinic acid metabolism could be a therapeutic strategy. The introduction of a pyrrolidine group at the 2-position of nicotinic acid could modulate its interaction with targets like NAPRT or other enzymes involved in cancer cell metabolism and survival, making it a compound of interest for oncological screening. A patent for a compound containing a hydroxypyrrolidinyl group attached to a nicotinamide scaffold, asciminib, has been filed for its use in treating cancer. regulations.gov

Lead Optimization Strategies for this compound and its Derivatives

Should initial screening reveal promising biological activity for this compound, several lead optimization strategies could be employed to enhance its therapeutic potential.

Rational Design for Improved Potency and Selectivity

Rational drug design involves modifying a lead compound based on a detailed understanding of its interaction with the biological target. If the molecular target of this compound is identified, techniques like X-ray crystallography or computational modeling can reveal the binding site and key interactions. This information would guide modifications to the this compound structure to improve its binding affinity (potency) and its specificity for the target over other related proteins (selectivity). For example, structure-activity relationship (SAR) studies on related 2-substituted N-piperidinyl indoles have shown that modifications to the substituent at the 2-position can significantly affect potency and selectivity at opioid receptors. nih.gov Similarly, SAR studies on pyrrolidine-modified nicotine analogues have provided insights into the structural requirements for binding to neuronal nicotinic acetylcholine receptors. nih.gov

Table 1: Potential Modifications for Rational Design

| Structural Component | Potential Modification | Desired Outcome |

|---|---|---|

| Pyrrolidine Ring | Substitution with various functional groups | Enhanced binding affinity, improved selectivity, altered pharmacokinetic properties |

| Nicotinic Acid Core | Modification of the carboxylic acid group (e.g., esterification, amidation) | Improved cell permeability, altered metabolic stability |

Bioisosteric Replacements and Scaffold Hopping

Scaffold hopping is a more drastic approach where the core structure (scaffold) of the molecule is replaced with a chemically different one while maintaining the key pharmacophoric features required for biological activity. If the pyrrolidinyl and the carboxyl groups are identified as the key pharmacophores, a different heterocyclic core could be used to connect them. This strategy can lead to the discovery of novel chemical series with improved properties and potentially new intellectual property.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nicotinic acid (Niacin) |

| Nicotinamide |

| Asciminib |

| 2-substituted N-piperidinyl indoles |

| Pyrrolidine-modified nicotine analogues |

| Tetrazole |

Strategies for Mitigating Off-Target Activities and Improving Selectivity

The development of this compound and its derivatives as therapeutic agents hinges on maximizing their on-target effects while minimizing interactions with unintended biological molecules, which can lead to adverse effects. Several rational drug design strategies can be employed to enhance the selectivity of these compounds.

A primary approach involves exploiting differences in the shape and electrostatic properties of the target receptor compared to off-target sites. nih.gov By identifying unique pockets or residues within the active site of the intended target, medicinal chemists can design derivatives of this compound with moieties that create favorable interactions, such as hydrogen bonds or hydrophobic contacts, that are not possible with off-target proteins. nih.gov For instance, if the target protein has a larger binding pocket than a related off-target protein, the addition of a bulky substituent to the this compound scaffold could create a steric clash with the off-target, thereby preventing binding. nih.gov

Another key strategy is to modulate the flexibility of the molecule. By locking the this compound molecule into a specific conformation that is preferentially recognized by the target receptor, its affinity for off-targets that may bind to other conformations can be reduced. nih.gov This can be achieved through the introduction of cyclic constraints or other rigidifying elements into the chemical structure. mdpi.com

Furthermore, understanding the structure-activity relationships (SAR) is crucial. nih.govnih.govresearchgate.net Systematic modifications of the pyrrolidine ring, the nicotinic acid core, and the linker between them can reveal which chemical features are critical for target binding and which can be altered to reduce off-target activity. nih.govnih.govresearchgate.netmdpi.comsigmaaldrich.com For example, studies on related nicotinic acid derivatives have shown that the nature and position of substituents on the pyridine (B92270) ring can dramatically influence receptor binding affinity and selectivity. sigmaaldrich.com

Finally, computational modeling and simulation can be powerful tools in predicting the binding of this compound derivatives to both target and off-target proteins. nih.gov These in silico methods can help prioritize the synthesis of compounds with a higher predicted selectivity, thus streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening. nih.gov

Intellectual Property Landscape and Patent Analysis for this compound

The intellectual property landscape surrounding this compound and its derivatives is a critical aspect of its drug discovery potential. Patents in this area generally cover novel chemical entities, synthetic processes, pharmaceutical compositions, and methods of use for treating specific diseases.

A comprehensive patent analysis would involve searching for patents that claim this compound itself, as well as structurally related compounds where the pyrrolidine and nicotinic acid moieties are present. For example, patents may exist for derivatives with substitutions on the pyrrolidine or pyridine rings, or for prodrug forms designed to improve pharmacokinetic properties. google.com

Key areas of patent activity for related nicotinic acid derivatives include their use as lipid-lowering agents, anti-inflammatory agents, and for the treatment of neurological disorders. google.compatsnap.comnih.govgoogle.com For instance, a patent might claim a series of 2-substituted nicotinic acid derivatives for their ability to inhibit a particular enzyme or modulate a specific receptor. nih.gov

The scope of existing patents is a crucial consideration. Broad patents covering a wide range of nicotinic acid derivatives could present challenges for new research and development in this area. google.com Conversely, narrow patents focused on very specific chemical structures may leave open opportunities for the development of novel, non-infringing analogues of this compound.

An analysis of the patent landscape would also reveal the key players in this field, including pharmaceutical companies and academic institutions that are actively researching and developing nicotinic acid-based therapies. Understanding the patent strategies of these entities can provide valuable insights into the commercial potential and competitive environment for this compound.

Future Research Directions in Drug Discovery and Development

The future of drug discovery and development for this compound is promising, with several avenues for further exploration. A key direction will be the continued investigation of its potential therapeutic applications, expanding beyond currently known activities. Given the diverse biological roles of nicotinic acid and its derivatives, this compound could be explored for its efficacy in a wider range of diseases. dovepress.comchemistryjournal.netresearchgate.net

One of the most significant future directions lies in the optimization of the lead compound. This involves the synthesis and screening of a library of derivatives to improve potency, selectivity, and pharmacokinetic properties. mdpi.com Structure-activity relationship (SAR) studies will be instrumental in guiding the design of new analogues with enhanced therapeutic profiles. nih.govnih.gov

Further research should also focus on elucidating the precise mechanism of action of this compound. A deeper understanding of its molecular targets and signaling pathways will not only support its current therapeutic rationale but may also uncover new potential uses. nih.gov This could involve a combination of in vitro biochemical assays, cell-based studies, and in vivo animal models.

The development of novel formulations could also be a fruitful area of research. justia.com This might include extended-release formulations to maintain therapeutic drug levels over a longer period or targeted delivery systems to increase drug concentration at the site of action and reduce systemic side effects.

Finally, exploring the potential of this compound in combination therapies represents a significant opportunity. esmed.org Combining this compound with other established drugs could lead to synergistic effects, improved efficacy, and a reduction in the required dosage of individual agents, potentially minimizing side effects. Clinical trials will be essential to evaluate the safety and efficacy of such combination regimens. clinicaltrials.gov

Interactive Data Table: Research Focus for this compound Derivatives

| Research Area | Key Objectives | Potential Impact |

| Lead Optimization | Synthesize and screen derivatives to improve potency, selectivity, and pharmacokinetics. | Development of a more effective and safer drug candidate. |

| Mechanism of Action Studies | Identify molecular targets and signaling pathways. | Uncover new therapeutic applications and strengthen existing ones. |

| Novel Formulations | Develop extended-release or targeted delivery systems. | Improve patient compliance and reduce side effects. |

| Combination Therapies | Evaluate use with other drugs for synergistic effects. | Enhance therapeutic efficacy and potentially lower required doses. |

| Exploration of New Therapeutic Areas | Investigate efficacy in a broader range of diseases. | Expand the potential market and address unmet medical needs. |

Conclusion and Future Perspectives on 2 1 Pyrrolidinyl Nicotinic Acid Research

Summary of Key Academic Research Findings

Academic research has established 2-(1-Pyrrolidinyl)nicotinic acid as a valuable scaffold in medicinal chemistry, primarily for the development of ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for various physiological processes in the central nervous system (CNS), and their modulation is a key strategy for treating neurological and psychiatric disorders. mdpi.comnih.gov Derivatives of this compound have been synthesized and evaluated for their potential as therapeutic agents.

The core structure allows for systematic modifications, particularly at the carboxylic acid group, to explore structure-activity relationships (SAR). nih.govnih.gov Research has shown that variations in substituents on the pyridine (B92270) and pyrrolidine (B122466) rings can significantly impact binding affinity and selectivity for different nAChR subtypes, such as the α4β2 and α7 subtypes. nih.govmdpi.comnih.gov For instance, studies on related pyrrolidine-containing compounds have demonstrated that introducing specific substituents can yield ligands with high affinity and selectivity for the α4β2 subtype, which is implicated in conditions like Alzheimer's disease and nicotine (B1678760) addiction. nih.govmdpi.com The research into nicotinic acid derivatives extends beyond nAChRs, with some studies exploring their potential as anti-inflammatory and anticancer agents. nih.govnih.gov

A selection of derivatives from related research, showcasing the impact of structural modifications on receptor affinity, is presented below.

| Derivative Class | Modification | Target Receptor | Observed Affinity (Example) |

| Pyridyl Ethers | Variation of azacycle ring size and pyridine substitution | α4β2 nAChR | IC50 values ranging from 22 to >10,000 nM nih.gov |

| Pyrrolidin-2-one Derivatives | Arylpiperazine substitution | α1- and α2-adrenoceptors | pKi up to 7.29 nih.gov |

| Fluorinated Pyrrolidines | Introduction of fluorine to the pyrrolidine nucleus | α4β2 nAChR | High affinity and selectivity nih.gov |

| Benzofuran Analogs | Hydroxylation of the benzene (B151609) ring | α4β2 nAChR | High affinity and selectivity researchgate.net |

Unresolved Questions and Future Research Challenges

Despite the promising findings, significant questions and challenges remain in the field. A primary hurdle is the translation of in vitro binding affinities to in vivo efficacy and a favorable safety profile. The pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of many this compound derivatives are not well characterized. Future research must focus on optimizing these properties to ensure that potential drug candidates can reach their target in the CNS in sufficient concentrations and for an appropriate duration.

Another challenge lies in achieving greater subtype selectivity for nAChRs. mdpi.com The high degree of homology among nAChR subtypes makes the development of highly selective ligands difficult, yet it is crucial for minimizing off-target side effects. semanticscholar.org Furthermore, the long-term consequences of modulating these receptors are not fully understood. Research is needed to investigate potential issues like receptor desensitization or upregulation following chronic exposure to these ligands. mdpi.com The development of more efficient, scalable, and environmentally friendly synthetic routes for this compound and its analogs also remains a key challenge for chemists. mdpi.com

Opportunities for Collaborative Research and Interdisciplinary Approaches

Addressing the existing challenges necessitates a highly collaborative and interdisciplinary approach. The complex nature of CNS disorders requires the combined expertise of various scientific disciplines.

Chemistry and Pharmacology: Synthetic chemists are needed to design and create novel derivatives, while pharmacologists are essential for evaluating their biological activity through binding assays and functional studies. nih.govnih.gov

Computational Modeling: Computational chemists can use molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding modes and affinities of new compounds, helping to prioritize synthetic targets. nih.govnih.gov

Structural Biology: Collaborations with structural biologists to obtain crystal or cryo-EM structures of ligands bound to their receptor targets would provide invaluable atomic-level insights for rational drug design. semanticscholar.organnualreviews.org

Neuroscience and Clinical Research: Neuroscientists can investigate the effects of these compounds in cellular and animal models of disease, while clinical researchers would ultimately be needed to translate the most promising findings into human studies. This translational pathway is crucial for validating the therapeutic potential of these compounds for conditions like Alzheimer's, Parkinson's disease, and schizophrenia. nih.govmdpi.com

Translational Potential of this compound in Academic Science

The translational potential of this compound and its derivatives is significant, both as research tools and as starting points for new medicines. In academic science, selective ligands derived from this scaffold can serve as powerful pharmacological probes to dissect the roles of specific nAChR subtypes in complex brain functions like cognition, learning, and memory. nih.govmdpi.com

As therapeutic candidates, the focus has largely been on nAChR modulators. Positive allosteric modulators (PAMs) that enhance the receptor's response to the endogenous neurotransmitter acetylcholine are of particular interest, as they may offer a more subtle and physiological approach to receptor modulation compared to direct agonists. mdpi.comnih.gov The development of ligands targeting the α4β2 and α7 nAChR subtypes, which are abundant in the brain, holds promise for treating cognitive deficits in schizophrenia and Alzheimer's disease. mdpi.comnih.gov Beyond the CNS, research into nicotinic acid derivatives has shown potential for anti-inflammatory and anticancer applications, widening the translational scope. nih.govnih.govresearchgate.net Academic research in these areas lays the critical groundwork for validating new therapeutic targets and strategies before they are pursued by the pharmaceutical industry.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Pyrrolidinyl)nicotinic acid, and how can regioselectivity be controlled?

- Methodological Answer : Substituted nicotinic acids can be synthesized via organolithium addition to pyridyl oxazolines followed by oxidation and deprotection. For 2-substituted derivatives like this compound, regioselectivity is influenced by the steric and electronic effects of the substituent. For example, in 4-substituted nicotinic acids (e.g., 4-methyl or 4-phenyl derivatives), organolithium reagents favor 1,4-addition to oxazolines, followed by air oxidation to yield the desired product . Researchers should optimize reaction conditions (e.g., solvent, temperature) and use spectroscopic validation (e.g., H NMR) to confirm substitution patterns.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in tightly sealed containers to prevent degradation .

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact, as the compound is classified as an irritant .

- Stability : Monitor for color changes or precipitation over time. Conduct periodic HPLC or melting point analysis (reported mp: 150–151°C) to verify integrity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Melting Point : Confirm purity via melting point analysis (150–151°C) .

- Spectroscopy : Use H/C NMR to verify the pyrrolidinyl substitution at position 2 of the pyridine ring. Key NMR signals include aromatic protons (δ 7.5–8.5 ppm) and pyrrolidinyl protons (δ 1.8–3.5 ppm) .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against commercial standards .

Advanced Research Questions

Q. How does the pyrrolidinyl substituent influence the electronic properties and reactivity of nicotinic acid derivatives?

- Methodological Answer : The pyrrolidinyl group is electron-donating due to its nitrogen lone pairs, which can alter the electron density of the pyridine ring. This effect can be studied via computational methods (e.g., DFT calculations) to map electrostatic potential surfaces. Experimentally, compare oxidation kinetics with unsubstituted nicotinic acid. For example, nicotinic acid derivatives undergo peroxomonosulfate oxidation in acidic media, where substituents affect reaction rates by modulating the protonation state of the pyridine nitrogen .

Q. What strategies can resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Solubility : Perform systematic solubility studies in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane). Note that solubility discrepancies may arise from polymorphic forms or hydration states (e.g., hydrate vs. anhydrous) .

- Stability : Conduct accelerated stability testing under varying pH, temperature, and humidity. Use mass spectrometry to identify degradation products (e.g., decarboxylation or ring-opening byproducts) .

Q. How can researchers functionalize this compound for targeted biological activity studies?

- Methodological Answer :

- Amidation : React the carboxylic acid group with amines (e.g., EDC/HCl coupling) to generate amide derivatives for receptor-binding assays.

- Metal Coordination : Explore coordination chemistry with transition metals (e.g., Cu, Zn) using UV-Vis and IR spectroscopy to assess binding modes .

- Pharmacological Profiling : Compare the compound’s activity to structurally related drugs like niflumic acid (a 3-pyridinecarboxylic acid derivative), which inhibits cyclooxygenase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.